REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[NH:4][C:3]1=[O:11].[CH3:12]I.[H-].[Na+]>CN(C)C=O>[CH3:1][N:2]1[CH2:6][CH:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:12])[C:3]1=[O:11] |f:2.3|
|
Name
|
( iv )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 1-methyl-2-oxo-4-imidazolidinecarboxylate
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
CN1C(NC(C1)C(=O)OC)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.76 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.422 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethyl acetate (150 ml) and brine (50 ml)
|
Type
|
ADDITION
|
Details
|
The aqueous layer (containing a fine suspension)
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with more ethyl acetate (100 ml)
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
|
CUSTOM
|
Details
|
This material was purified by flash silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 50% ethyl acetate in hexane
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C1)C(=O)OC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.123 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |